Pseudosemiglabrin

Description

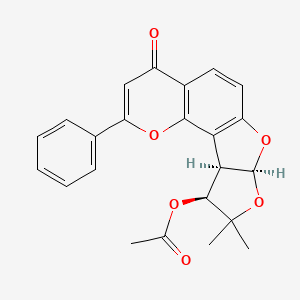

Structure

3D Structure

Properties

Molecular Formula |

C23H20O6 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

[(12S,15S,16R)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate |

InChI |

InChI=1S/C23H20O6/c1-12(24)26-21-19-18-16(28-22(19)29-23(21,2)3)10-9-14-15(25)11-17(27-20(14)18)13-7-5-4-6-8-13/h4-11,19,21-22H,1-3H3/t19-,21+,22+/m1/s1 |

InChI Key |

XTIQPKJOGKMOSY-HJNYFJLDSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@@H](OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C |

Canonical SMILES |

CC(=O)OC1C2C(OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C |

Synonyms |

pseudosemiglabrin pseudosemiglabrin, (7aalpha,10alpha,10aalpha)-(-)-isomer semiglabrin |

Origin of Product |

United States |

Detailed Research Findings on Pseudosemiglabrin

Primary Plant Sources: Tephrosia Species

Several Tephrosia species have been identified as sources of this compound.

Tephrosia apollinea (Delile) DC. as a Principal Source

Tephrosia apollinea is a significant source of (-)-pseudosemiglabrin. This perennial shrublet is widely distributed, particularly in Africa researchgate.nethilarispublisher.complos.orgnih.gov. Studies have successfully isolated (-)-pseudosemiglabrin from the aerial parts of T. apollinea. researchgate.nethilarispublisher.complos.orgnih.govnih.gov. The structural and stereochemical features of (-)-pseudosemiglabrin isolated from T. apollinea have been determined using spectral and X-ray crystallographic techniques. researchgate.nethilarispublisher.complos.orgnih.govnih.gov. This compound has also been isolated from the root of Tephrosia apollinea growing in Southern Egypt. researchgate.net

Tephrosia purpurea L. (Pers.) as a Source

Tephrosia purpurea (L.) Pers. is another species known to contain this compound. wikipedia.orgnih.govmdpi.commdpi.compreprints.orgpsu.edusci-hub.se. This compound has been identified as a major constituent in Tephrosia purpurea. mdpi.compreprints.org. It has been extracted and isolated from Tephrosia purpurea. mdpi.com. Tephrosia purpurea is a wild herb with a pantropical distribution. wikipedia.orgrjpponline.org.

Tephrosia semiglabra as a Source

Tephrosia semiglabra has also been reported as a source of this compound. This compound has been isolated from a methanol (B129727) extract of Tephrosia semiglabra. mdpi.comscispace.com.

Geographical Distribution and Ecological Niche of Source Plants

The primary Tephrosia species containing this compound exhibit distinct geographical distributions and ecological preferences.

Tephrosia apollinea is a dwarf shrub widely distributed in Africa. researchgate.net. It is a perennial shrublet found across Africa. plos.org. Specifically, it is distributed in southwest Asia, northwestern India, and northeast Africa. mdpi.com. It is native to the UAE and grows in the lower mountains. mdpi.com. In Sudan, it is abundantly distributed in the Nile Valley, the sub-Saharan northern region, and along the coast of the Red Sea. plos.org. T. apollinea is a leguminous flora found in a wide range of drylands, including Persia, South Asia, Arabia, North and Northeastern Africa, and the Sahara. arkbiodiv.com. It typically grows in areas with relatively deep soils, particularly in semi-arid and wadi areas, and on terraces and slight inclines and hills. jungledragon.com.

Tephrosia purpurea has a pantropical distribution. wikipedia.orgrjpponline.org. Its native range extends from Africa to the Arabian Peninsula, Tropical & Subtropical Asia to the South Pacific. kew.org. It is found in countries such as India, Sri Lanka, China, and Australia, at altitudes between 400 m to 1300 m. rjpponline.orgresearchgate.net. It grows in poor soils as a common wasteland weed. wikipedia.org. T. purpurea naturally occurs in grassy fields, waste places, thickets, on ridges, and along roadsides. researchgate.netprota4u.org. It prefers dry, gravelly, rocky, or sandy soils, but can also grow on loamy soils and adapt to saline-sodic conditions. rjpponline.orgresearchgate.netprota4u.org. It is an annual, perennial, or subshrub that primarily grows in the seasonally dry tropical biome. kew.org.

Information regarding the specific geographical distribution and ecological niche of Tephrosia semiglabra in relation to this compound content is less detailed in the provided search results.

Distribution of this compound within Plant Parts (e.g., aerial parts, leaves, roots, seeds)

This compound has been isolated from different parts of its source plants.

In Tephrosia apollinea, (-)-pseudosemiglabrin has been isolated from the aerial parts. researchgate.nethilarispublisher.complos.orgnih.govnih.gov. Studies have specifically used the aerial parts of T. apollinea for the extraction and isolation of this compound. hilarispublisher.complos.orgnih.gov. This compound has also been identified in the root of Tephrosia apollinea. researchgate.net. A study using HPTLC fingerprinting found that this compound is present in the aerial parts, roots, and seeds of Tephrosia apollinea, albeit in different amounts. researchgate.net.

For Tephrosia purpurea, this compound has been extracted from the aerial parts. wikipedia.org. It has also been reported in the root of Tephrosia purpurea. sci-hub.se.

In Tephrosia semiglabra, this compound was isolated from a methanol extract, but the specific plant part was not explicitly mentioned in the provided abstract scispace.com. However, another source indicates its presence in Tephrosia semiglabra mdpi.com.

Based on the available information, this compound is found in various parts of the plant, including aerial parts, roots, and seeds, with the aerial parts being frequently cited as a source, particularly for T. apollinea.

Data Table: Distribution of this compound in Tephrosia Plant Parts

| Plant Species | Plant Part(s) Reported to Contain this compound |

| Tephrosia apollinea | Aerial parts, Roots, Seeds |

| Tephrosia purpurea | Aerial parts, Root |

| Tephrosia semiglabra | Whole plant (methanol extract) [Specific part not detailed] |

Seasonal Variation in this compound Content in Source Plants

Research has investigated the influence of seasonal factors on the content of compounds in Tephrosia species. A study on Tephrosia apollinea collected in summer and winter utilized HPTLC to determine and quantify (-)-pseudosemiglabrin in different parts of the plant. researchgate.net. This suggests that seasonal variation in this compound content in T. apollinea has been studied. researchgate.net. Another study on Tephrosia purpurea evaluated the seasonal impact on flavonoid glycoside content and antioxidant activity to determine the optimal harvesting time, indicating that seasonal factors significantly affect the metabolism and production of flavonoids. stuartxchange.org. While this study focused on flavonoid glycosides and antioxidant activity, it supports the concept that seasonal variations can influence the levels of secondary metabolites, including flavanones like this compound, in Tephrosia species. The precise details of the seasonal variation in this compound content for each species were not extensively detailed in the provided snippets, beyond the mention of studies investigating this aspect. researchgate.netstuartxchange.org. The Latin name, chemotype, or precise geographical area are important for explaining potential variability in results obtained in a given region or according to the seasons. researchgate.net.

Isolation and Purification Methodologies in Research Settings

Extraction Techniques from Plant Biomass

Extraction is the initial step in isolating pseudosemiglabrin (B1209081) from its botanical sources, primarily species of the Tephrosia genus, such as Tephrosia apollinea and Tephrosia purpurea. Different solvents and protocols are employed to efficiently extract the target compound along with other plant constituents.

Ethanolic Extraction Protocols

Ethanolic extraction is a common method used to isolate compounds from plant materials. For Tephrosia apollinea, aerial parts have been subjected to extraction with 75% ethanol (B145695). chula.ac.th In another study involving Tephrosia purpurea, air-dried and powdered plant material was exhaustively extracted with 95% ethanol at room temperature. mdpi.com This process yielded a residue after the solvent was removed under reduced pressure. mdpi.com Ethanolic extracts of T. apollinea have been analyzed using techniques like HPTLC to identify major components such as (-)-pseudosemiglabrin and isoglabratephrin. researchgate.net

Sequential Solvent Extraction (e.g., n-Hexane, Chloroform (B151607), Ethanol)

Sequential solvent extraction is a technique that utilizes solvents of increasing polarity to fractionate compounds based on their solubility. This method has been applied to the aerial parts of Tephrosia apollinea. Initially, the dried and ground plant material is extracted with n-hexane. plos.orgnih.gov The residue is then dried and subsequently extracted with chloroform. plos.orgnih.gov Following the chloroform extraction, the remaining residue is dried and extracted with ethanol. plos.orgnih.gov This sequential approach allows for the separation of compounds with different polarities into distinct extracts. In studies, the chloroform extract of T. apollinea has shown notable biological activity, leading to its further fractionation for the isolation of this compound. plos.orgnih.gov For larger scale extraction, chloroform has also been used with a Soxhlet apparatus. researchgate.net Sequential extraction using n-hexane, chloroform, and methanol (B129727) has also been described as a method for isolating compounds based on polarity. ijstr.org

Here is a table summarizing a sequential solvent extraction protocol:

| Step | Solvent | Plant Material State | Purpose | Outcome |

|---|---|---|---|---|

| 1 | n-Hexane | Dried and Ground | Extract non-polar compounds | n-Hexane extract, Dried residue |

| 2 | Chloroform | Dried Residue | Extract intermediate polarity compounds | Chloroform extract, Dried residue |

| 3 | Ethanol | Dried Residue | Extract polar compounds | Ethanol extract |

Chromatographic Separation Strategies

Following extraction, chromatographic techniques are employed to further separate and purify this compound from the complex mixtures obtained. These methods leverage differences in compound properties such as polarity and affinity for a stationary phase.

Vacuum Liquid Chromatography (VLC) Applications

Vacuum Liquid Chromatography (VLC) is a rapid and efficient method for the preliminary separation of extracts into fractions. Chloroform extract of Tephrosia apollinea has been subjected to VLC using a silica (B1680970) gel column. plos.orgnih.govhilarispublisher.com The elution is typically performed using solvent mixtures of increasing polarity, such as petroleum ether, dichloromethane (B109758), and methanol. plos.orgnih.gov Fractions are collected and monitored, often by Thin Layer Chromatography (TLC). plos.orgnih.gov Fractions with similar TLC profiles are pooled together. plos.orgnih.gov VLC is often used as a step before more fine-tuned chromatographic techniques.

A typical solvent gradient for VLC in this compound isolation might involve:

| Elution Sequence | Solvents | Polarity |

|---|---|---|

| Initial | Petroleum ether | Low |

| Intermediate | Dichloromethane | Medium |

| Final | Methanol | High |

Column Chromatography Techniques

Column chromatography is a widely used technique for purifying compounds based on their differential partitioning between a stationary phase and a mobile phase. Silica gel is a common stationary phase used in the isolation of this compound. Fractions obtained from VLC or crude extracts can be subjected to column chromatography. chula.ac.thresearchgate.net Gradient elution, using solvent systems of increasing polarity, is frequently employed to separate the components. For instance, a combination of hexane-chloroform with increasing amounts of chloroform and methanol has been used for elution. plos.org In another approach, silica gel column chromatography with a linear gradient of petrol-EtOAc was used, followed by elution with benzene-CHCl3-MeOH. chula.ac.th Preparative TLC on silica gel has also been utilized for final purification. chula.ac.th

Examples of solvent systems used in column chromatography for this compound purification include:

| Stationary Phase | Mobile Phase System | Elution Strategy |

|---|---|---|

| Silica gel | Hexane-Chloroform with increasing Methanol | Gradient |

| Silica gel | Petrol-EtOAc | Linear Gradient |

| Silica gel | Benzene-CHCl3-MeOH | Gradient |

| Silica gel | n-hexane:ethyl acetate (B1210297) | Gradient |

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a strategy where the separation process is guided by monitoring the biological activity of the fractions. This approach is particularly useful when isolating compounds with specific pharmacological properties. In the isolation of this compound, this method has been employed by testing the activity of various extracts and fractions against cancer cell lines. plos.orgnih.govresearchgate.nethilarispublisher.comnih.gov The fraction exhibiting the most potent activity is then subjected to further separation steps. For example, the chloroform extract of T. apollinea was found to be the most active against certain cancer cell lines and was thus selected for subsequent fractionation. plos.orgnih.govresearchgate.net Further chromatographic separation of the active fraction led to the isolation of (-)-pseudosemiglabrin, whose activity was then confirmed. plos.orgnih.govhilarispublisher.com This iterative process of separation and biological testing allows for the targeted isolation of bioactive compounds like this compound. Bioassay-guided fractionation has also been applied to identify antiprotozoal compounds, leading to the isolation of (-)-pseudosemiglabrin from Cuscuta hyalina. frontiersin.org

Interactive Table: Bioassay-Guided Fractionation Example

| Step | Process | Assessment | Outcome |

|---|---|---|---|

| Initial | Plant Extraction | Bioassay (e.g., cytotoxicity) | Identification of active extract |

| Fractionation | Chromatographic Separation | Bioassay of fractions | Identification of active fraction(s) |

| Purification | Further Chromatography | Bioassay of sub-fractions/isolates | Isolation of active compound(s) |

| Characterization | Spectroscopic Analysis | Confirmation of structure | Identification of bioactive compound |

Refinement and Purity Assessment for Research Grade Compound

Following initial extraction from plant material, crude extracts containing this compound undergo refinement processes to isolate the target compound and remove impurities. Column chromatography is a common technique employed for this purpose. For instance, bioassay-guided fractionations of T. apollinea extracts have led to the isolation of (-)-pseudosemiglabrin. nih.govresearchgate.netnih.gov In one study, sequential crude extracts using n-Hexane, chloroform, and ethanol were collected, and a subsequent fraction (F5) was further subjected to a small column eluting with n-Hexane:dichloromethane of increasing polarity, resulting in the isolation of (-)-pseudosemiglabrin. hilarispublisher.com Another study involving Cuscuta hyalina used separation of a chloroform fraction on a Sephadex LH-20 column, followed by semipreparative RP-HPLC for further purification of compounds, including (-)-pseudosemiglabrin. frontiersin.org

Purity assessment of the refined this compound is crucial to ensure the reliability of research findings. Various analytical techniques are utilized to determine the purity and elucidate the structure of the isolated compound. Spectroscopic methods play a significant role. For example, purified crystalline material of (-)-pseudosemiglabrin has been characterized by FT-IR spectrophotometry using the potassium bromide (KBr) disc method. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, DEPT, 2D 1H-1H COSY, HSQC, and HMBC experiments, is extensively used for structural elucidation and can also provide insights into purity by identifying signals from impurities. hilarispublisher.com High-resolution mass spectrometry (HRMS) and LC-MS experiments are also employed for characterization and to assess the mass integrity of the compound. hilarispublisher.comunav.edu

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. frontiersin.orgunav.edumdpi.com HPLC analysis allows for the separation of the compound from other components in the sample, and the purity can be determined by the relative peak areas. Research indicates that HPLC quantitative analysis has been used to identify and quantify phenolic compounds, including this compound, in plant extracts. mdpi.com High Performance Thin Layer Chromatography (HPTLC) has also been developed as a densitometric method for the simultaneous determination and quantification of (-)-pseudosemiglabrin and other compounds in Tephrosia apollinea. researchgate.net

X-ray crystallographic analysis is a powerful technique used to confirm the structural and stereochemical features of purified crystalline (-)-pseudosemiglabrin, providing definitive evidence of its identity and purity at the molecular level. nih.govresearchgate.netnih.govhilarispublisher.com

While specific quantitative purity data for research-grade this compound is often reported within the context of individual studies, the combination of chromatographic separation and spectroscopic/crystallographic characterization methods is the standard approach to obtain and confirm the purity of the compound for research applications.

Data Table: Analytical Techniques Used for this compound Purity Assessment

| Technique | Application |

| Column Chromatography | Refinement and Isolation |

| Semipreparative RP-HPLC | Further Purification |

| FT-IR Spectrophotometry | Functional Group Identification |

| NMR Spectroscopy | Structural Elucidation, Purity Assessment |

| HRMS / LC-MS | Mass Confirmation, Purity Assessment |

| HPLC Quantitative Analysis | Purity Determination, Quantification of Components |

| HPTLC Densitometry | Simultaneous Quantification, Purity Assessment |

| X-ray Crystallography | Structural and Stereochemical Confirmation, Purity |

Detailed Research Findings (Examples of Techniques Applied):

In a study on Tephrosia apollinea, purified crystalline (-)-pseudosemiglabrin was characterized by FT-IR, various NMR experiments (1H, 13C, DEPT, 2D COSY, HSQC, HMBC), and LC-MS. hilarispublisher.com X-ray crystallography was also used to confirm the stereochemical structure. hilarispublisher.com

Research involving Cuscuta hyalina utilized semipreparative RP-HPLC for the purification of (-)-pseudosemiglabrin after initial separation steps. frontiersin.org

HPLC quantitative analysis has been employed to determine the content of phenolic compounds, including this compound, in methanolic extracts of Tephrosia purpurea subsp. apollinea. mdpi.com

This compound is a flavanone (B1672756) that has been isolated from species of the Tephrosia genus, including Tephrosia apollinea and Tephrosia purpurea. nih.govmdpi.comresearchgate.net Its structural and stereochemical features have been extensively studied using a combination of spectroscopic techniques and X-ray crystallography. nih.govresearchgate.netresearchgate.net The molecular formula of this compound is C₂₃H₂₀O₆. nih.gov

Structural Elucidation and Stereochemical Characterization

The structural elucidation and stereochemical characterization of this compound rely heavily on various spectroscopic methods, providing detailed information about its functional groups, connectivity, and three-dimensional arrangement. nih.govresearchgate.netkarary.edu.sd

Spectroscopic Approaches for Structure Determination

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV) spectroscopy, and Infrared (IR) spectroscopy are fundamental in determining the structure of organic compounds like this compound. nih.govkarary.edu.sdnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. karary.edu.sdnumberanalytics.com Both one-dimensional and two-dimensional NMR experiments are crucial for the comprehensive structural analysis of this compound. nih.govresearchgate.netkarary.edu.sd

One-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), provide essential information about the different types of hydrogen and carbon atoms present in the molecule and their chemical environments. nih.govresearchgate.netkarary.edu.sdmagritek.commdpi.com

¹H NMR spectroscopy reveals the number of distinct protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about neighboring protons). nih.govkarary.edu.sdmdpi.com Analysis of the ¹H NMR spectrum of this compound shows characteristic signals for methyl groups, methine protons, and aromatic protons, along with their respective integration values and coupling constants. For instance, the ¹H NMR spectrum (500 MHz, CDCl₃) of (-)-Pseudosemiglabrin shows signals at δ ppm 1.17 (s, 3H), 1.41 (s, 3H), 1.51 (s, 3H) corresponding to methyl groups. nih.gov Methine and aromatic protons appear in the range of 4.65 to 8.20 ppm, exhibiting various splitting patterns (doublet of doublets, doublets, multiplets) that indicate their coupling interactions. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton, showing signals for each unique carbon atom. nih.govkarary.edu.sdmagritek.com The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization state and functional group environment of each carbon. karary.edu.sdnumberanalytics.com The ¹³C NMR spectrum (125.5 MHz, CD₃Cl) of this compound displays signals corresponding to methyl carbons, various sp² hybridized carbons in the aromatic rings and the pyranone ring, and carbonyl carbons. nih.govresearchgate.net

DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary C). nih.govresearchgate.netmagritek.com DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. magritek.comrsc.org DEPT-90 only shows signals for CH carbons. magritek.com Analysis of the DEPT spectra of this compound helps in assigning the observed carbon signals to specific types of carbon atoms in the molecule. nih.govresearchgate.net

Here is a table summarizing some reported NMR data for (-)-Pseudosemiglabrin:

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration (¹H NMR) | Assignment (based on literature) |

| ¹H | 1.17 | s | 3H | CH₃ |

| ¹H | 1.41 | s | 3H | CH₃ |

| ¹H | 1.51 | s | 3H | CH₃ |

| ¹H | 4.65 | dd | 1H | CH |

| ¹H | 5.61 | d | 1H | CH |

| ¹H | 6.54 | d | 1H | CH |

| ¹H | 6.78 | s | 1H | Ar-H |

| ¹H | 6.98 | d | 1H | Ar-H |

| ¹H | 7.58 | m | 3H | Ar-H |

| ¹H | 7.86 | dd | 2H | Ar-H |

| ¹H | 8.20 | d | 1H | Ar-H |

| ¹³C | 20.3 | CH₃ | ||

| ¹³C | 23.2 | CH₃ | ||

| ¹³C | 27.6 | CH₃ | ||

| ¹³C | 47.9 | CH | ||

| ¹³C | 84.6 | C | ||

| ¹³C | 107.6 | C | ||

| ¹³C | 108.9 | CH | ||

| ¹³C | 111.4 | CH | ||

| ¹³C | 111.7 | CH | ||

| ¹³C | 126.2 | CH | ||

| ¹³C | 128.7 | CH | ||

| ¹³C | 129.1 | CH | ||

| ¹³C | 131.4 | C | ||

| ¹³C | 131.7 | C | ||

| ¹³C | 153.8 | C | ||

| ¹³C | 162.6 | C | ||

| ¹³C | 164.5 | C | ||

| ¹³C | 169.8 | C=O (acetate) | ||

| ¹³C | 177.6 | C=O (flavanone) |

Two-dimensional NMR techniques provide crucial information about the connectivity between atoms, which is essential for assembling the complete molecular structure. nih.govresearchgate.netkarary.edu.sdmagritek.comnih.gov

Correlation Spectroscopy (COSY) shows correlations between protons that are coupled to each other through typically two or three bonds (¹H-¹H coupling). nih.govresearchgate.netmagritek.comnih.govsdsu.edu The COSY spectrum of this compound helps in tracing proton spin systems and establishing connections between adjacent or near-by protons. nih.govresearchgate.net

Heteronuclear Single Quantum Correlation (HSQC) spectroscopy correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). nih.govresearchgate.netmagritek.comnih.govsdsu.edu The HSQC spectrum is vital for assigning proton signals to their corresponding carbons and vice versa. nih.govresearchgate.netsdsu.edu

Heteronuclear Multiple-Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). nih.govresearchgate.netnih.govsdsu.edu HMBC correlations are particularly useful for establishing connectivity across quaternary carbons and between different structural fragments, allowing for the complete assembly of the molecular skeleton. nih.govresearchgate.netsdsu.edu Analysis of the HMBC spectrum of this compound provides key connections that confirm the arrangement of rings and substituents in the flavanone structure. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques (e.g., LC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to determine its molecular formula and structural fragments. nih.govkarary.edu.sdnumberanalytics.com Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used for the analysis of natural products like this compound, allowing for separation and subsequent mass analysis. nih.govplos.org

LC-MS analysis of this compound has shown a molecular ion peak at m/z 393.11. nih.govplos.org This observed mass is consistent with the calculated molecular weight for the molecular formula C₂₃H₂₀O₆ (calculated mass 392.11), often appearing as the protonated molecule [M+H]⁺ in positive mode ESI-MS. nih.govmdpi.com High-resolution mass spectrometry (HR-ESIMS) further supports the molecular formula by providing a more accurate mass measurement. mdpi.com

Ultraviolet-Visible (UV) Spectroscopy

Ultraviolet-Visible (UV) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated pi systems like those found in aromatic rings and carbonyl groups. nih.govkarary.edu.sdnumberanalytics.comdergipark.org.tr The UV spectrum of a compound displays absorption maxima (λmax) at specific wavelengths, which are characteristic of its chromophores. nih.govdergipark.org.tr

The UV spectrum of this compound shows absorption maxima at λmax 306, 256 (shoulder), and 215 nm. nih.govplos.org These absorption bands are characteristic of the flavanone chromophore, indicating the presence of the conjugated system involving the aromatic rings and the carbonyl group of the pyranone ring. nih.govplos.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the vibrational frequencies of its bonds. nih.govkarary.edu.sdnumberanalytics.comacademie-sciences.frpsu.edu Different functional groups absorb infrared radiation at specific wavenumbers, resulting in characteristic bands in the IR spectrum. nih.govkarary.edu.sdacademie-sciences.fr

The IR spectrum of this compound exhibits characteristic vibrational bands that correspond to key functional groups. nih.govplos.org A strong and sharp band at 1740 cm⁻¹ indicates the presence of a carbonyl (C=O) moiety, likely from an acetate group. nih.govresearchgate.netplos.org A medium intensity band at 1640 cm⁻¹ is attributed to the carbonyl group of the pyranone ring. nih.govplos.org Other bands in the spectrum correspond to C-H stretches (sp² and sp³), C=C stretches in aromatic rings, and C-O stretches in alkoxy groups. nih.govplos.org

Here is a table summarizing some reported IR data for (-)-Pseudosemiglabrin:

| Wavenumber (cm⁻¹) | Assignment (based on literature) |

| 3088, 3066 | Csp²-H stretch (benzene ring) |

| 2974, 2939, 2850 | Csp³-H stretch (alkyl groups) |

| 1740 | C=O stretch (acetate) |

| 1644 (or 1640) | C=O stretch (pyranone ring) |

| 1604, 1574 | C=C stretch (aromatic) |

| 1094, 1070 | C-O stretch (alkoxy) |

| 920, 904 |

Structural Elucidation and Stereochemical Characterization

X-ray Crystallographic Analysis for Absolute Stereochemistry

X-ray crystallography is a powerful technique utilized to determine the definitive three-dimensional structure of crystalline compounds, providing detailed information about atomic positions, bond lengths, bond angles, and molecular conformation. For pseudosemiglabrin (B1209081), X-ray crystallographic analysis of suitable crystals has been instrumental in confirming its structure and establishing its absolute stereochemistry. nih.govresearchgate.netnih.gov Crystals of this compound suitable for this analysis were obtained by slow evaporation from a solvent system of dichloromethane (B109758) and n-hexane in a 1:3 ratio, yielding light green plate-like crystals. nih.gov

Crystal System and Space Group Characterization

The analysis of X-ray diffraction data from this compound crystals revealed that the compound crystallizes in the orthorhombic crystal system. nih.govfigshare.com The specific arrangement of molecules within the crystal lattice is described by the space group P2\u20812\u20812\u2081. nih.govfigshare.com This space group is acentric, which is consistent with the compound being chiral and crystallizing as a single enantiomer rather than a racemic mixture. Within the unit cell, there are two crystallographically distinct molecules of this compound, labeled A and B, which exhibit slightly different geometric parameters. nih.govresearchgate.net

Table 1: Crystallographic Parameters of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2\u20812\u20812\u2081 (No. 19) figshare.com |

| Molecules per Unit Cell | 2 (crystallographically distinct) nih.gov |

Determination of Absolute Configuration via Chiral Pool Intermediates and Circular Dichroism

Determining the absolute configuration of a chiral molecule establishes the precise spatial arrangement of substituents around its stereogenic centers (e.g., R or S). For this compound, the absolute configuration has been determined through a combination of techniques, including X-ray crystallography and spectroscopic methods like Circular Dichroism. nih.govresearchgate.net

While the direct use of chiral pool intermediates specifically for determining the absolute configuration of isolated this compound was not explicitly detailed in the search results, total synthesis efforts of this compound and its diastereomer semiglabrin (B1211302) have been reported, and such syntheses often rely on starting materials from the chiral pool with known configurations. acs.org Relating the stereochemistry of the synthesized product to the known stereochemistry of the chiral pool starting material is a common strategy in absolute configuration assignment for synthetic compounds.

Circular Dichroism (CD) spectroscopy is a valuable tool for determining the absolute configuration of chiral molecules, particularly those with chromophores, such as flavonoids like this compound. mtoz-biolabs.comnih.gov CD spectra measure the differential absorption of left and right circularly polarized light, and the resulting Cotton effects (peaks or troughs) at specific wavelengths can be correlated with the absolute configuration of stereogenic centers. mtoz-biolabs.comresearchgate.net For flavonoids, CD has been successfully used to establish the absolute configuration of various classes, including flavanones. nih.gov By comparing the experimental CD spectrum of this compound with the CD spectra of compounds with known configurations or with calculated spectra, the absolute configuration can be assigned. mtoz-biolabs.comfrontiersin.org

The structural and stereochemical features of this compound, including its absolute configuration, were confirmed using both spectral and X-ray crystallographic techniques. nih.govresearchgate.net While X-ray crystallography can directly provide absolute configuration when anomalous scattering is significant, CD spectroscopy offers a complementary approach, especially useful for molecules in solution.

Table 2: Methods for Absolute Configuration Determination

| Method | Application to this compound |

| X-ray Crystallography | Used to confirm structural and stereochemical features, including absolute configuration. nih.govresearchgate.net |

| Circular Dichroism (CD) | A spectroscopic technique applicable to flavonoids for correlating spectral data with absolute configuration. nih.gov |

| Chiral Pool Intermediates | Potentially relevant in the context of total synthesis for relating product stereochemistry to known starting materials. acs.org |

Chemical Synthesis Approaches

Total Synthesis of Pseudosemiglabrin (B1209081)

A general approach for the total synthesis of the flavone-furo[2,3-b]furan ring system, present in this compound, has been developed. This approach has been applied in both racemic and asymmetric syntheses of related compounds. acs.orgmolaid.com A key element in this synthesis strategy is the use of 2-diazo-1,3-cyclohexanedione as a central building block, which is coupled with a dihydrofuran through a rhodium-mediated dipolar cycloaddition. acs.orgmolaid.comresearchgate.net The resulting tricyclic intermediate's enolate is then used to build a salicylate (B1505791) moiety, which undergoes a concise annulation reaction with benzaldehyde (B42025) to form the tetracyclic structure. acs.orgmolaid.com

Stereorational Synthesis Strategies

Stereochemical control is crucial in the synthesis of this compound due to its defined absolute configuration. The absolute configuration of natural (-)-pseudosemiglabrin has been assigned as 3S,3aR,8aR. acs.org Stereochemical control in the synthesis can be achieved through several strategies. One method involves the reduction of a ketone from a specific face of a folded bicyclooctane ring system, which leads to the desired endo stereochemistry and allows access to the opposite enantiomeric series. acs.org The use of chiral pool intermediates in conjunction with a dipolar cycloaddition directed by an allylic hydroxyl group has also been reported, enabling the synthesis of a positively-rotating sample of this compound and aiding in the assignment of the natural product's absolute configuration. acs.org

Key Synthetic Methodologies and Reaction Pathways

The synthesis of this compound relies on specific key methodologies to construct its complex ring system.

Chelation-Controlled, Rhodium-Mediated Dipolar Cycloaddition

A pivotal step in the synthesis of the flavone-furo[2,3-b]furan ring system involves a rhodium-mediated dipolar cycloaddition between 2-diazo-1,3-cyclohexanedione and a dihydrofuran. acs.orgmolaid.comresearchgate.net This reaction is directed in a syn fashion by allylic hydroxyl groups on the dihydrofuran component. researchgate.net This chelation-controlled process is central to forming the tricyclic intermediate that is subsequently elaborated to the final tetracyclic structure of this compound. acs.orgmolaid.com

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies (if mentioned in a research context)

While the provided search results primarily focus on the synthesis of this compound itself, the concept of synthesizing derivatives for Structure-Activity Relationship (SAR) studies is a common practice in medicinal chemistry research to understand how structural modifications affect biological activity. Although direct mention of synthesizing this compound derivatives specifically for SAR is limited in the provided snippets, research on other natural products and their derivatives highlights this approach. For example, studies on coumarin (B35378) derivatives and benzylideneacetophenones derivatives illustrate the synthesis and evaluation of modified structures to understand their biological activities and establish SARs. mdpi.comnih.gov This suggests that similar strategies could be applied to this compound to explore the relationship between its structure and reported biological effects, such as anti-inflammatory or antiproliferative activities. nih.govnih.gov

Comparative Analysis of Synthetic versus Naturally Isolated this compound

Naturally isolated (-)-pseudosemiglabrin has been obtained from the aerial parts of Tephrosia apollinea. nih.govresearchgate.net The structural and stereochemical features of the isolated compound have been described using spectral techniques and X-ray crystallography. nih.govresearchgate.net While the search results detail the total synthesis of this compound and the assignment of its absolute configuration, a direct comparative analysis explicitly detailing the yields, purity, or specific biological activities between synthetic and naturally isolated this compound samples is not extensively covered in the provided snippets. However, the successful assignment of the absolute configuration of the natural product based on the synthesis of a positively-rotating sample implies a close relationship and structural identity between the synthetic and natural forms. acs.org Differences between stereoisomers of related compounds can exist regarding physical properties and potentially biological activities. researchgate.net

Biological Activities and Mechanistic Investigations

Antioxidant Activities

Pseudosemiglabrin (B1209081) has demonstrated notable antioxidant potential through both in vitro and in vivo studies. These activities are crucial in counteracting oxidative stress, a process implicated in various pathological conditions.

In vitro Assays for Radical Scavenging and Antioxidant Potential

In vitro studies have utilized various assays to evaluate the radical scavenging and antioxidant potential of this compound. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging have been employed. researchgate.netresearchgate.netpsecommunity.orgscielo.br For instance, a methanol (B129727) extract containing this compound showed significant scavenging activity against DPPH and ABTS radicals. researchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize free radicals. psecommunity.org

In vivo Studies in Animal Models (e.g., enhanced brain antioxidant system in mice)

In vivo investigations have provided further evidence of this compound's antioxidant effects. Studies in animal models, such as mice, have indicated that this compound can enhance the brain's antioxidant system activities. researchgate.netresearchgate.netmdpi.com For example, research in mice with pilocarpine-induced epilepsy demonstrated that this compound intervention led to enhanced levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) activity in the brain, suggesting a protective effect against oxidative damage. mdpi.com

Modulation of Oxidative Stress Markers (e.g., reduction of MDA, MPO; elevation of GPx activity)

This compound has been shown to modulate key markers of oxidative stress. Studies, including those in rat models of pancreatic ischemia-reperfusion injury, have reported that this compound treatment can lead to a decrease in levels of malondialdehyde (MDA) and myeloperoxidase (MPO). researchgate.netpreprints.orgnih.govnih.gov MDA is a lipid peroxidation product and a marker of oxidative damage. wikipedia.orgthegoodscentscompany.com MPO is an enzyme involved in the inflammatory response and contributes to oxidative stress. researchgate.netunsw.edu.au Concurrently, this compound has been observed to restore or elevate the activity of antioxidant enzymes such as glutathione peroxidase (GPx). researchgate.netpreprints.orgnih.govnih.govmdpi.com GPx plays a crucial role in detoxifying hydrogen peroxide and lipid hydroperoxides. cgl.org.cn The restoration of these antioxidant enzyme activities supports the compound's antioxidant capabilities in vivo. preprints.orgnih.gov

Here is a summary of the effects of this compound on oxidative stress markers in a rat model of pancreatic IR injury:

| Marker | Effect of this compound Treatment (vs. IR Control) | References |

| MDA | Decreased levels | researchgate.netpreprints.orgnih.govnih.gov |

| MPO | Decreased levels | researchgate.netpreprints.orgnih.govnih.gov |

| GPx | Elevated/Restored activity | researchgate.netpreprints.orgnih.govnih.govmdpi.com |

Anti-inflammatory Properties

Beyond its antioxidant effects, this compound also exhibits anti-inflammatory properties, which have been investigated in various models.

In vitro Cellular Models (e.g., human macrophage cell lines U937)

In vitro studies using cellular models, such as human macrophage cell lines like U937, have been instrumental in understanding the anti-inflammatory mechanisms of this compound. researchgate.netresearchgate.netnih.govnih.gov These cell lines are commonly used to study the inflammatory response. plos.orgnih.gov

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1, IL-6)

This compound has demonstrated the ability to inhibit the production of key pro-inflammatory cytokines in in vitro settings. Research using human macrophage cell lines has shown that this compound can significantly lower the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). researchgate.netmdpi.comresearchgate.netnih.govnih.govwikipedia.orgnih.govnih.govciteab.comwhiterose.ac.ukuni.lunih.gov These cytokines are central mediators of inflammation. mdpi.com The inhibition of these pro-inflammatory mediators highlights a significant mechanism by which this compound exerts its anti-inflammatory effects. nih.gov

Here is a summary of the inhibitory effects of this compound on pro-inflammatory cytokines in in vitro studies:

| Cytokine | Effect of this compound Treatment | Cellular Model (Example) | References |

| TNF-α | Inhibition | Human macrophages (U937) | researchgate.netmdpi.comresearchgate.netnih.gov |

| IL-1 | Inhibition | Human macrophages (U937) | researchgate.netmdpi.comresearchgate.netnih.govdaneshyari.com |

| IL-6 | Suppression | Rat (in vivo, also relevant to cellular mechanisms) | researchgate.netpreprints.orgnih.govnih.gov |

Selective Cyclooxygenase-2 (COX-2) Inhibition Profile

Studies have indicated that this compound (SSG) exhibits a selective inhibitory effect on cyclooxygenase-2 (COX-2). nih.gov Research involving in vitro COX inhibition assays has shown that SSG can selectively inhibit COX-2 by 60% while having a negligible effect on COX-1. nih.gov In silico studies have further supported this selectivity, demonstrating a significant binding affinity between SSG and COX-2 with a binding energy of -9.42 kcal/mol. nih.gov This binding is suggested to occur through covalent energy with the Ser-530 amino acid residue in the active pocket of COX-2. nih.gov COX-2 is an enzyme responsible for the production of prostaglandins (B1171923) involved in inflammation and pain, while COX-1 is primarily involved in synthesizing prostaglandins that protect the stomach lining and regulate kidney function. nih.govwikipedia.orgd-nb.infoclevelandclinic.org Selective inhibition of COX-2 is a strategy for reducing inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs. d-nb.infoclevelandclinic.org

In vivo Animal Models (e.g., cotton pellet granuloma assay in rats)

The anti-inflammatory effects of this compound have been evaluated in in vivo animal models, including the cotton pellet granuloma assay in rats. nih.gov This model is commonly used to assess sub-chronic inflammation, characterized by the proliferation of macrophages and fibroblasts and granulocyte infiltration. brieflands.comajol.info

Reduction of Granuloma Tissue Formation

In the cotton pellet granuloma assay in rats, this compound has demonstrated potential in inhibiting the formation of granuloma tissue. nih.gov This effect is a key indicator of its anti-inflammatory activity in a model mimicking chronic inflammation. brieflands.comajol.info

Modulation of Systemic Inflammatory Markers

Beyond reducing tissue formation, this compound has also been shown to modulate systemic inflammatory markers in in vivo studies. nih.gov In rats treated with SSG, there was a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). nih.gov These findings were observed in both SSG-treated rats and human macrophages, indicating a broader impact on inflammatory mediators. nih.gov

Mechanistic Insights into Anti-inflammatory Actions

Investigations into the mechanisms underlying this compound's anti-inflammatory effects have revealed its influence on key signaling pathways involved in the inflammatory response. nih.gov

Downregulation of NF-κB

This compound has been shown to suppress the activation of nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a transcription factor that plays a crucial role in regulating the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like IL-1β and TNF-α. mdpi.commdpi.comfrontiersin.org Studies have demonstrated that this compound can effectively suppress the mRNA expression of NF-κB, as well as downstream inflammatory mediators like IL-1β and TNF-α, which were induced in experimental models. nih.govmdpi.com This suggests that this compound's anti-inflammatory potential is, at least in part, mediated by inhibiting the TLR-4/NF-κB signaling pathway. nih.govmdpi.com

Modulation of HMGB1 and IL-22 Pathways in Organ Injury Models (e.g., acute pancreatitis-mediated acute lung injury in rats)

This compound has also been investigated for its effects in organ injury models, such as severe acute pancreatitis-mediated acute lung injury in rats. preprints.orgmdpi.comsciprofiles.com In this model, this compound (PS) has shown protective effects on pancreatic and lung tissues. preprints.orgmdpi.com Mechanistically, PS treatment led to the downregulation of High Mobility Group Box 1 (HMGB1) gene expression in pancreatic tissue. preprints.orgmdpi.com HMGB1 is a damage-associated molecular pattern (DAMP) molecule that can activate inflammatory pathways, including TLR4, leading to NF-κB-driven inflammation and the release of pro-inflammatory cytokines. mdpi.com Concurrently, PS treatment resulted in the upregulation of interleukin-22 (IL-22) and Th22 genes in lung tissues. preprints.orgmdpi.com IL-22 is a cytokine known for its role in tissue regeneration and protection. mdpi.com The modulation of these pathways suggests that this compound alleviates pancreatic and lung injuries by reducing oxidative stress and modulating inflammatory processes involving HMGB1 and IL-22. preprints.orgmdpi.com

Anticancer and Antiproliferative Effects

In vitro studies have been conducted to evaluate the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines. nih.govplos.org The compound has demonstrated significant inhibitory effects on the proliferation of leukemia, prostate, breast, and colon cancer cell lines. nih.govplos.orgresearchgate.net

In vitro Cytotoxicity against Cancer Cell Lines

The cytotoxic activity of (-)-pseudosemiglabrin has been assessed using assays such as the MTT assay, which measures cell viability. nih.govplos.org The median inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, have been determined for various cancer cell lines. nih.govplos.org

This compound has demonstrated cytotoxicity against human leukemia cell lines, including HL-60 (human promyelocytic leukemia) and K562 (human immortalized myelogenous leukemia). nih.govplos.org Another leukemia cell line, U937 (human histiocytic leukemia), also showed sensitivity to the compound. nih.govplos.org

Table 1: IC50 Values of (-)-Pseudosemiglabrin Against Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (µM) | Citation |

| HL-60 | Human promyelocytic leukemia | 15.7 | nih.govplos.org |

| K562 | Human myelogenous leukemia | 22.3 | nih.govplos.org |

| U937 | Human histiocytic leukemia | 5.76 | nih.govplos.org |

Studies have indicated that this compound exhibits significant inhibitory effects on the proliferation of prostate cancer cell lines. nih.govplos.orgresearchgate.net For instance, the human prostate cancer cell line PC3 has been shown to be sensitive to the cytotoxic effects of the compound. nih.govplos.org

Table 2: IC50 Values of (-)-Pseudosemiglabrin Against Prostate Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC3 | Human prostate | 6.11 | nih.govplos.org |

This compound has also shown cytotoxic activity against breast cancer cell lines, including MCF-7 (breast cancer). nih.govplos.org

Table 3: IC50 Values of (-)-Pseudosemiglabrin Against Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7 | Breast cancer | 18.24 | nih.govplos.org |

The compound has demonstrated cytotoxicity against colon cancer cell lines as well. nih.govplos.org The human colorectal tumor cell line HCT-116 has been reported to be sensitive to this compound. nih.govplos.org Another colon cancer cell line, HT-29, showed moderate or poor cytotoxic effects with a higher IC50 value. nih.gov

Table 4: IC50 Values of (-)-Pseudosemiglabrin Against Colon Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT-116 | Human colorectal tumor | 19.6 | nih.govplos.org |

| HT-29 | Human colorectal tumor | 135.12 | nih.gov |

Importantly, studies have evaluated the specificity of this compound's cytotoxicity by testing its effects on normal human fibroblast cell lines. nih.govplos.orgresearchgate.net Research indicates that the compound did not display significant toxicity against normal human fibroblasts. nih.govplos.orgresearchgate.net For example, it was found to be nontoxic to normal colonic fibroblast (CCD-18Co) cells, with a considerably high IC50 value. plos.org

Table 5: IC50 Values of (-)-Pseudosemiglabrin Against Normal Human Fibroblast Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Citation |

| CCD-18Co | Normal colonic fibroblast | 327.25 | plos.org |

| Human fibroblast | Normal human fibroblast | No toxicity reported (>300 µM based on context) | nih.govresearchgate.net |

Further studies have revealed that the observed cytotoxicity of this compound in cancer cells may be associated with the induction of apoptosis. nih.govplos.orgresearchgate.net

Mechanisms of Antiproliferative Activity

Induction of Apoptosis (Pro-apoptotic Phenomena)

Studies have indicated that (-)-Pseudosemiglabrin (SSG) can induce apoptosis in cancer cells. In vitro experiments using adherent cancer cell lines such as PC3, MCF-7, and HCT 116 have shown that treatment with SSG leads to typical apoptotic morphological changes in a time-dependent manner. nih.gov These changes include shrunken cells, crescent-shaped nuclei with condensed chromatin (early signs of apoptosis), and discrete chromatin bodies indicative of karyorrhexis (a later stage of apoptosis). nih.gov

The apoptotic index, representing the percentage of apoptotic cells, was observed to increase significantly after treatment with SSG. For instance, in PC3 cells, the apoptotic index rose from 3.9% in untreated cells to 61.4% after 12 hours of SSG treatment. nih.gov Similarly, MCF-7 cells showed an increase from 1.35% to 28.3%, and HCT 116 cells from 3.3% to 19.2% under the same conditions. nih.gov These findings suggest that SSG promotes programmed cell death in these cancer cell lines. nih.gov

Inhibition of Cancer Cell Migration, Invasion, and Colony Formation

(-)-Pseudosemiglabrin has demonstrated the ability to inhibit key processes involved in cancer progression, including cell migration, invasion, and colony formation. In vitro studies using hormone-sensitive breast cancer MCF-7 cells revealed that SSG profoundly inhibited breast cancer cell migration, invasion, and colony formation. aacrjournals.orgresearchgate.net These effects contribute to the observed anti-tumorigenesis potential of the compound in this cell line. aacrjournals.orgresearchgate.net

Anti-angiogenic Effects (e.g., inhibition of new blood vessel sprouting in ex vivo rat aorta ring assay)

This compound has shown significant anti-angiogenic properties. The ex vivo rat aorta ring assay is a method used to screen the anti-angiogenic potential of compounds by assessing their ability to inhibit the sprouting of new blood vessels from aortic explants. nih.gov In this assay, (-)-Pseudosemiglabrin significantly inhibited the sprouting of new blood vessels. researchgate.netaacrjournals.orgresearchgate.net This indicates that the compound can impede the formation of new blood vessels, a crucial process for tumor growth and metastasis. researchgate.netaacrjournals.orgresearchgate.net

Data from studies using the rat aorta ring assay have shown potent inhibition of microvessel growth by extracts containing Tephrosia apollinea, the plant from which this compound is extracted. researchgate.net For example, a polar extract of T. apollinea displayed potent inhibition of the outgrowth of microvessels in this assay. researchgate.net

Targeting Angiogenesis-Related Pathways (e.g., VEGF expression, VEGFR phosphorylation)

The anti-angiogenic efficacy of (-)-Pseudosemiglabrin is associated with its ability to target key pathways involved in angiogenesis, specifically those related to Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). Research indicates that SSG perturbs anti-angiogenic efficacy by targeting VEGF expression and VEGFR phosphorylation. aacrjournals.orgresearchgate.net

VEGF is a crucial mediator of angiogenesis, primarily signaling through VEGFR-2, which leads to endothelial cell proliferation, survival, migration, and vascular permeability. frontiersin.orgmdpi.com The binding of VEGF to VEGFR-2 induces receptor dimerization and subsequent activation and trans-autophosphorylation of tyrosine kinases, initiating intracellular signaling cascades. frontiersin.org this compound has been found to inhibit VEGF secretion from human cancer cells and endothelial cells. researchgate.net Furthermore, it downregulates the expression of Notch downstream pathways, which are also involved in tumor angiogenesis. researchgate.net The inhibition of VEGFR phosphorylation by SSG further contributes to its anti-angiogenic effects by disrupting the signaling necessary for the formation of new blood vessels. aacrjournals.orgresearchgate.netadelaide.edu.au

Molecular Docking and In Silico Studies

Binding Affinity to Aromatase

Molecular docking studies have been conducted to investigate the potential binding affinity of (-)-Pseudosemiglabrin to aromatase. Aromatase is an enzyme responsible for a key step in the biosynthesis of estrogens, and its inhibition is a strategy for treating hormone-responsive breast cancers. researchgate.netnih.gov

In silico investigations have shown that SSG binds to the active site of Aromatase. aacrjournals.orgresearchgate.netscilit.com Notably, the molecular docking study indicated that SSG exhibits a binding affinity to aromatase that is reported as better than that of the standard aromatase inhibitor Arimidex (Anastrozole). aacrjournals.orgresearchgate.netscilit.com This suggests that this compound could potentially act as an aromatase inhibitor. aacrjournals.orgresearchgate.netscilit.com

Interaction with Estrogen Receptors

Studies have indicated that this compound exhibits inhibitory activity against estrogen receptors in breast cancer cells. aacrjournals.org Molecular docking studies suggest that this compound can bind to the active site of Aromatase, an enzyme crucial for estrogen biosynthesis, with a binding affinity potentially exceeding that of standard aromatase inhibitors like Arimidex. aacrjournals.org Furthermore, its inhibitory activity against estrogen receptors in breast cancer cells has been reported to be comparable to that of Tamoxifen. aacrjournals.org These findings suggest a potential role for this compound in modulating estrogen signaling pathways, which are relevant in certain types of cancer, particularly hormone-sensitive breast cancer. aacrjournals.orgresearchgate.net

Potential as a PARP Inhibitor

In silico investigations have explored the potential of this compound as a Poly(ADP-ribose) polymerase (PARP) inhibitor. aacrjournals.orgresearchgate.net These studies have shown that this compound exhibits a high binding affinity, comparable to that of Rucaparib, a known standard PARP inhibitor. aacrjournals.orgresearchgate.net PARP enzymes are involved in DNA repair, and their inhibition can be a strategy in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways. uthscsa.edu

Evaluation of Effects on Carcinogen Metabolism and Detoxification Enzymes (e.g., cytochrome 1A, quinone reductase)

Research has evaluated the effects of (-)-pseudosemiglabrin on enzymes involved in carcinogen metabolism and detoxification, such as cytochrome 1A (CYP1A) and quinone reductase. Studies have reported that (-)-pseudosemiglabrin did not show an inhibitory effect on these enzymes. researchgate.netnih.govplos.orgresearchgate.net Additionally, an in vitro model of anticarcinogenesis using H4IIE rat hepatoma cells indicated that (-)-pseudosemiglabrin did not show significant anticarcinogenic activity in enzyme-based assays targeting these pathways. nih.govresearchgate.net

Neuroprotective and Anticonvulsant Properties (in animal models)

This compound has demonstrated neuroprotective and anticonvulsant properties in animal models, particularly in the context of epilepsy. nih.govnih.govdntb.gov.uamdpi.com

Alleviation of Pilocarpine-Induced Epilepsy in Mice

Studies in mice with pilocarpine-induced epilepsy have shown that (-)this compound can dose-dependently alleviate the symptoms. nih.govnih.govdntb.gov.uamdpi.comresearchgate.net This ameliorative effect was evidenced by a complete repression of pilocarpine-induced convulsions and a 100% survival rate in mice treated with higher doses. nih.govnih.govmdpi.comresearchgate.net The intervention with (-)this compound showed effects comparable to those of the standard medication, diazepam. nih.govnih.govdntb.gov.ua

The following table summarizes the effect of (-)this compound on pilocarpine-induced convulsions and survival rate in mice:

| Treatment Group (Oral Dose) | Effect on Convulsions | Survival Rate |

| Pilocarpine-induced (PIL) | Severe convulsions | Not 100% |

| Diazepam 5 mg/kg (DIZ) | Complete repression of convulsions | 95% researchgate.net |

| (-)this compound 12.5 mg/kg (SSL) | Dose-dependent alleviation | Increased |

| (-)this compound 25 mg/kg (SSM) | Dose-dependent alleviation | Increased |

| (-)this compound 50 mg/kg (SSH) | Complete repression of convulsions researchgate.net | 100% nih.govnih.govresearchgate.net |

Impact on Locomotor Activities

In the context of pilocarpine-induced epilepsy in mice, which typically reduces locomotor activities, (-)this compound significantly enhanced these suppressed activities. nih.govnih.govdntb.gov.ua This was observed as an increase in parameters such as crossings, rearings, and groomings, alongside a decrease in immobility and latency to initiating locomotion. nih.gov The absence of inhibition of locomotor activity is considered a potential indicator of safety for drug development. nih.gov

Modulation of Neurotransmission Systems

(-)this compound has been shown to modulate neurotransmission systems in the brain, specifically the GABAergic and glutamatergic systems, in mice with pilocarpine-induced epilepsy. nih.govnih.govdntb.gov.uamdpi.comresearchgate.net Pilocarpine injection was found to decrease brain GABA, SLC1A2, and GABARα1 levels, as well as glutamate (B1630785) decarboxylase activity and SLC1A2 and GABARα1 mRNA expression. nih.gov Conversely, it increased brain glutamate, SLC6A1, and GRIN1 levels, along with GABA transaminase activity and SLC6A1 and GRIN1 mRNA expression, indicating a disruption in the balance between excitatory and inhibitory neurotransmission. nih.gov

(-)this compound treatment significantly increased the decreased brain levels of GABA, SLC1A2, and GABARα1, and enhanced glutamate decarboxylase activity and SLC1A2 and GABARα1 mRNA expression. nih.govdntb.gov.ua Simultaneously, it decreased the elevated brain levels of glutamate, SLC6A1, and GRIN1, and reduced GABA transaminase activity and SLC6A1 and GRIN1 mRNA expression. nih.govdntb.gov.ua These modulatory effects on GABAergic and glutamatergic neurotransmission are believed to contribute to its neuroprotective action against pilocarpine-induced neuronal damage and its potential as an antiepileptic agent. mdpi.com

The modulation of these neurotransmitter systems by (-)this compound is summarized in the table below:

| Neurotransmitter/Enzyme/mRNA | Pilocarpine Effect | (-)this compound Effect (on Pilocarpine Effect) |

| Brain GABA levels | Decreased | Increased |

| Brain Glutamate levels | Increased | Decreased |

| SLC1A2 levels | Decreased | Increased |

| GABARα1 levels | Decreased | Increased |

| Glutamate decarboxylase activity | Decreased | Enhanced |

| GABA transaminase activity | Increased | Reduced |

| SLC1A2 mRNA expression | Decreased | Enhanced |

| GABARα1 mRNA expression | Decreased | Enhanced |

| SLC6A1 levels | Increased | Decreased |

| GRIN1 levels | Increased | Decreased |

| SLC6A1 mRNA expression | Increased | Reduced |

| GRIN1 mRNA expression | Increased | Reduced |

GABAergic Transmission (e.g., enhanced brain GABA, GABARα1 levels, glutamate decarboxylase activity)

Research indicates that this compound can enhance GABAergic transmission. mdpi.comnih.govgsconlinepress.com In a mouse model of pilocarpine-induced epilepsy, this compound treatment dose-dependently increased brain GABA levels. mdpi.comdntb.gov.ua This effect was associated with an enhancement of glutamate decarboxylase (GAD) activity, the enzyme responsible for synthesizing GABA. mdpi.comdntb.gov.uanih.gov Furthermore, this compound significantly boosted the levels and mRNA expression of the GABA receptor subunit alpha-1 (GABARα1). mdpi.comdntb.gov.uaresearchgate.net

Table 1: Effects of this compound on GABAergic Markers in Pilocarpine-Induced Epileptic Mice

| Marker | Effect of Pilocarpine | Effect of this compound (vs. Pilocarpine) |

| Brain GABA levels | Decreased | Increased (dose-dependent) |

| Glutamate decarboxylase (GAD) activity | Decreased | Enhanced (dose-dependent) |

| GABARα1 levels | Decreased | Enhanced (dose-dependent) |

| SLC1A2 levels | Decreased | Enhanced (dose-dependent) |

| SLC1A2 mRNA expression | Decreased | Enhanced (dose-dependent) |

| GABARα1 mRNA expression | Decreased | Enhanced (dose-dependent) |

*Data based on findings in a pilocarpine-induced epilepsy mouse model. mdpi.comdntb.gov.uaresearchgate.net

Glutamatergic Transmission (e.g., decreased brain glutamate, GRIN1 levels, GABA transaminase activity)

Conversely, this compound has demonstrated inhibitory effects on glutamatergic transmission. mdpi.comdntb.gov.ua In the same epilepsy model, this compound treatment led to a dose-dependent decrease in brain glutamate levels. mdpi.comdntb.gov.ua This reduction was linked to a suppression of GABA transaminase (GABA-T) activity, an enzyme that breaks down GABA and can influence glutamate levels. mdpi.comdntb.gov.uagsconlinepress.com Additionally, this compound reduced the elevated levels and mRNA expression of glutamate ionotropic receptor NMDA type subunit 1 (GRIN1), a key component of NMDA glutamate receptors. mdpi.comdntb.gov.uaresearchgate.net

Table 2: Effects of this compound on Glutamatergic Markers in Pilocarpine-Induced Epileptic Mice

| Marker | Effect of Pilocarpine | Effect of this compound (vs. Pilocarpine) |

| Brain glutamate levels | Increased | Decreased (dose-dependent) |

| GABA transaminase (GABA-T) activity | Increased | Suppressed (dose-dependent) |

| GRIN1 levels | Increased | Reduced (dose-dependent) |

| SLC6A1 levels | Increased | Reduced (dose-dependent) |

| SLC6A1 mRNA expression | Increased | Reduced (dose-dependent) |

| GRIN1 mRNA expression | Increased | Reduced (dose-dependent) |

*Data based on findings in a pilocarpine-induced epilepsy mouse model. mdpi.comdntb.gov.uaresearchgate.net

Gene Expression Modulation (e.g., SLC1A2, GABARα1, SLC6A1, GRIN1 mRNA expression)

The modulation of neurotransmission by this compound involves alterations in the gene expression of related transporters and receptors. mdpi.comdntb.gov.ua Studies have shown that this compound enhances the mRNA expression of solute carrier family 1 member 2 (SLC1A2), a glutamate transporter, and GABARα1. mdpi.comdntb.gov.ua Simultaneously, it decreases the mRNA expression of sodium- and chloride-dependent GABA transporter 1 (SLC6A1) and GRIN1. mdpi.comdntb.gov.ua These changes in gene expression contribute to the observed shifts in GABA and glutamate levels and receptor subunit expression. mdpi.comdntb.gov.ua

Inhibition of Neuronal Apoptosis in Neurological Models

This compound has demonstrated the ability to inhibit neuronal apoptosis in neurological models. mdpi.com In the context of pilocarpine-induced epilepsy, which can lead to neuronal cell death, this compound treatment dose-dependently reduced neuronal apoptosis. mdpi.com This anti-apoptotic effect was evidenced by a decrease in elevated levels of caspase-3 and Bax, pro-apoptotic markers, and the Bax/Bcl-2 ratio. mdpi.comfrontiersin.orgclinicsearchonline.org Concurrently, this compound promoted the level of Bcl-2, an anti-apoptotic protein, and enhanced the mRNA expression of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), which are involved in cell survival pathways. mdpi.comnih.gov

Table 3: Effects of this compound on Neuronal Apoptosis Markers in Pilocarpine-Induced Epileptic Mice

| Marker | Effect of Pilocarpine | Effect of this compound (vs. Pilocarpine) |

| Caspase-3 levels | Increased | Reduced (dose-dependent) |

| Bax levels | Increased | Reduced (dose-dependent) |

| Bax/Bcl-2 ratio | Increased | Reduced (dose-dependent) |

| Bcl-2 levels | Decreased | Promoted (dose-dependent) |

| PI3K mRNA expression | Decreased | Enhanced (dose-dependent) |

| Akt mRNA expression | Decreased | Enhanced (dose-dependent) |

*Data based on findings in a pilocarpine-induced epilepsy mouse model. mdpi.com

Involvement of TLR-4 Pathway Modulation

Modulation of the Toll-like receptor 4 (TLR-4) pathway appears to be involved in the effects of this compound in neurological models. mdpi.comnih.govcolab.ws The TLR-4 pathway is known to play a role in neuroinflammation, which can contribute to neurological damage and conditions like epilepsy. mdpi.complos.org In the pilocarpine-induced epilepsy model, this compound significantly and dose-dependently suppressed the increased mRNA expression of TLR-4 and downstream inflammatory mediators such as NF-κB, IL-1β, and TNF-α. mdpi.comnih.gov This suggests that this compound may exert some of its neuroprotective effects by mitigating neuroinflammation through the inhibition of the TLR-4/NF-κB pathway. mdpi.comnih.govnih.gov

Antiplatelet Aggregation Activity

This compound has also been investigated for its effects on platelet aggregation, a process crucial in blood clotting and cardiovascular health. nih.govbiomedpharmajournal.orgump.ac.id

In vitro Inhibition of Human Platelet Aggregation

In vitro studies have demonstrated that this compound can inhibit human platelet aggregation. nih.govresearchgate.net Bioassay-directed fractionation procedures of Tephrosia semiglabra extract led to the isolation of this compound, which displayed inhibitory effects on platelet aggregation in laboratory settings. nih.govresearchgate.net This suggests a potential role for this compound as an antiplatelet agent. nih.govresearchgate.net

Table 4: In vitro Antiplatelet Aggregation Activity of this compound

| Compound | Activity on Human Platelet Aggregation (in vitro) |

| This compound | Inhibitory effect |

*Data based on in vitro studies. nih.govresearchgate.net

Analgesic Effects (in vivo animal models)

(-)-Pseudosemiglabrin has shown analgesic effects in in vivo animal models. nih.gov Studies have investigated its potential to alleviate pain, utilizing methods such as the tail flick assay in mice. nih.govdovepress.com Analgesic activity can be mediated through various mechanisms, including interaction with opioid receptors or inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov

Research suggests that this compound may exert its analgesic effects through multiple pathways. In silico studies have indicated that this compound binds to the µ-opioid receptor (µ-OR) with an affinity that was found to be two folds higher compared to the reference compounds, codeine and aspirin. nih.gov Additionally, investigations revealed that this compound selectively inhibited COX-2 by 60%, with negligible effect on COX-1. nih.gov This selective COX-2 inhibition is a mechanism shared by some non-steroidal anti-inflammatory drugs (NSAIDs) known for their analgesic properties. nih.gov

Assessment using Tail Flick Assay in Mice

The tail flick assay is a standard method used to evaluate centrally mediated analgesic activity in rodents by measuring the latency of tail withdrawal in response to a thermal stimulus. dovepress.comdiacomp.orgwikipedia.org A prolongation of the reaction time indicates an analgesic effect. dovepress.com

In studies utilizing the tail flick assay in mice, (-)-Pseudosemiglabrin was found to prolong the flick tail time by two folds. nih.gov This finding suggests that this compound possesses central analgesic properties, affecting pain pathways modulated at the spinal or supraspinal level. nih.govplos.org

Data from a study evaluating the analgesic effect of (-)-Pseudosemiglabrin using the tail flick assay could be presented in a table format to show the change in tail flick latency compared to control groups or reference compounds.

Table 1: Effect of (-)-Pseudosemiglabrin on Tail Flick Latency in Mice

| Treatment Group | Tail Flick Latency (seconds) | Change in Latency |

|---|---|---|

| Control | Baseline Value (Example: X) | N/A |

| (-)-Pseudosemiglabrin | Increased Value (Example: 2 * X) | Two-fold increase |

| Reference Compound (e.g., Codeine) | Value (Example: Y) | Comparison to Control |

Analytical and Quantification Methods for Research

High Performance Thin Layer Chromatography (HPTLC)

High Performance Thin Layer Chromatography (HPTLC) is a valuable tool for the analysis of phytochemicals like pseudosemiglabrin (B1209081). It offers a relatively simple, rapid, and cost-effective approach for the separation, identification, and quantification of compounds in complex matrices such as plant extracts. researchgate.net

Simultaneous Quantification of this compound and Co-occurring Flavonoids (e.g., Isoglabratephrin)

HPTLC methods have been developed for the simultaneous determination and quantification of this compound and other co-occurring flavonoids, such as isoglabratephrin, in plant extracts. researchgate.netresearchgate.net This is particularly relevant when analyzing extracts from Tephrosia apollinea, where both this compound and isoglabratephrin are reported as major components. researchgate.netresearchgate.net

A densitometric HPTLC fingerprinting method has been developed and validated for the simultaneous quantification of (-)-pseudosemiglabrin (SSG) and isoglabratephrin (IGP) in different parts of Tephrosia apollinea. researchgate.netresearchgate.net This method allows for the assessment of the amounts of these flavonoids present in various plant parts collected at different times. researchgate.netresearchgate.net

HPTLC Fingerprinting for Phytochemical Profiling

HPTLC fingerprinting is recognized as an effective method for linking the bioactive components profile of plants with their botanical identity. researchgate.netresearchgate.net It serves as a powerful tool for the estimation of chemical biomarkers within plant extracts. researchgate.netresearchgate.net For this compound, HPTLC fingerprinting can be used to create a characteristic profile of the phytochemicals present in Tephrosia species extracts, aiding in their identification and standardization. researchgate.netresearchgate.net

Application in Research for Quality Control of Plant Extracts

The developed HPTLC methods for quantifying this compound and co-occurring flavonoids are useful for the analysis and routine quality control of raw plant materials and formulations containing Tephrosia species. researchgate.netresearchgate.net This application is essential for ensuring the consistent quality and potential efficacy of herbal materials used in research and other applications. researchgate.net

Other Chromatographic and Spectrometric Methods in Quantification Studies

Beyond HPTLC, other chromatographic and spectrometric techniques are employed in the analysis and quantification of this compound in research. These methods offer varying degrees of sensitivity, specificity, and applicability depending on the research objective and sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques used for the separation, identification, and quantification of compounds. researchgate.netuq.edu.au LC-MS experiments have been utilized in the structural elucidation of isolated this compound. hilarispublisher.com While GC-MS is known for high sensitivity, it may require derivatization steps for certain compounds. ipp.pt HPLC (High-Performance Liquid Chromatography) is another widely used chromatographic method for quantification, which generally does not require derivatization, although it might be less sensitive than GC-based methods in some cases. ipp.ptscielo.br These methods, often coupled with detectors like UV/VIS, DAD, or mass spectrometers, provide robust tools for the comprehensive analysis and quantification of this compound and other components in complex biological samples. ipp.pt

Future Research Directions and Translational Perspectives Academic Focus

Elucidation of Novel Molecular Targets and Signaling Pathways

While initial studies have pointed towards certain pathways, a comprehensive understanding of the molecular targets and signaling cascades modulated by pseudosemiglabrin (B1209081) is crucial. Research indicates that (-)-pseudosemiglabrin may exert its effects through the suppression of the TLR-4/NF-κB pathway and the enhancement of the Nrf2/HO-1 and PI3K/Akt pathways. mdpi.comresearchgate.net Specifically, it has been shown to reduce the mRNA expression of TLR-4, NF-κB, IL-1β, and TNF-α, while increasing the mRNA expression of Nrf2, HO-1, PI3K, and Akt in a mouse model of epilepsy. mdpi.comresearchgate.net Further investigation is needed to identify additional direct or indirect targets and to map the complete network of interactions influenced by this compound. Advanced techniques such as proteomics, transcriptomics, and metabolomics can be employed to gain a deeper insight into its cellular effects. Understanding these intricate molecular mechanisms will be fundamental for defining its full therapeutic potential and identifying specific conditions where it may be most effective.

Investigation of Synergistic Effects with Other Phytochemicals or Conventional Agents (in in vitro or in vivo preclinical models)

Exploring the potential synergistic effects of this compound with other bioactive compounds or established therapeutic agents is a vital area for future research. Phytochemicals often exhibit enhanced therapeutic potential when acting in combination due to complementary mechanisms targeting multiple pathways simultaneously. cuestionesdefisioterapia.com For instance, studies on other phytochemicals have shown synergistic effects in modulating pathways like NF-κB and PI3K/Akt, which are also implicated in this compound's activity. cuestionesdefisioterapia.combiomolther.org Preclinical studies, both in vitro and in vivo, are necessary to evaluate combinations of this compound with other phytochemicals from its source plants or with conventional drugs used in conditions where this compound has shown promise, such as inflammatory disorders or epilepsy. mdpi.comnih.govmdpi.com These studies could reveal combinations that offer improved efficacy, reduced toxicity, or overcome limitations of single-agent treatments.

Exploration of Structure-Activity Relationships for Optimized Bioactivity